3-Cyclopropylbenzaldehyde 3-Cyclopropylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 201851-03-8
VCID: VC2029356
InChI: InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2
SMILES: C1CC1C2=CC=CC(=C2)C=O
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

3-Cyclopropylbenzaldehyde

CAS No.: 201851-03-8

Cat. No.: VC2029356

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropylbenzaldehyde - 201851-03-8

Specification

CAS No. 201851-03-8
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 3-cyclopropylbenzaldehyde
Standard InChI InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2
Standard InChI Key COHGKAMBYJGYOZ-UHFFFAOYSA-N
SMILES C1CC1C2=CC=CC(=C2)C=O
Canonical SMILES C1CC1C2=CC=CC(=C2)C=O

Introduction

3-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C10_{10}H10_{10}O. It belongs to the class of aromatic aldehydes, featuring a cyclopropyl group attached to a benzaldehyde moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Synthesis

The synthesis of 3-Cyclopropylbenzaldehyde typically involves the reaction of a suitable precursor, such as cyclopropylbenzene derivatives, with reagents that introduce the aldehyde group. Common methods include the oxidation of cyclopropylbenzyl alcohol or the reduction of cyclopropylbenzoic acid derivatives.

Applications and Biological Activities

While specific biological activities of 3-Cyclopropylbenzaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, aromatic aldehydes are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Safety and Handling

3-Cyclopropylbenzaldehyde is classified as a skin irritant and may cause respiratory irritation. Proper handling requires protective equipment, including gloves and safety glasses, and it should be stored in a well-ventilated area away from heat sources.

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation (not specifically listed for this compound but common for aldehydes)
H335May cause respiratory irritation

Research Findings

Research on 3-Cyclopropylbenzaldehyde is limited, but its structure suggests potential applications in organic synthesis and medicinal chemistry. The cyclopropyl group can participate in various chemical reactions, offering opportunities for further functionalization and modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator